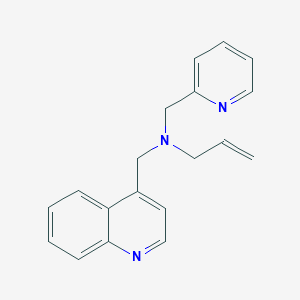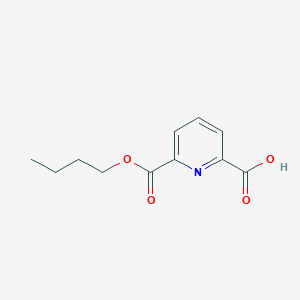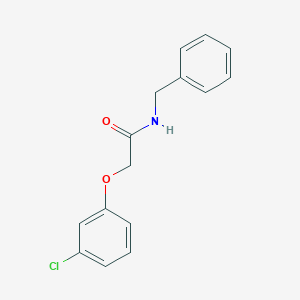
N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine, also known as PQP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PQP is a member of the propargylamine family of compounds, which are known to have a variety of biological effects. In
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been shown to have neuroprotective effects and to enhance the growth of neurons. In cancer research, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been shown to inhibit the growth of cancer cells and to induce apoptosis. In drug discovery, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been used as a starting point for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine is not fully understood, but it is believed to involve the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO enzymes, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine may increase the levels of these neurotransmitters in the brain, leading to its neuroprotective and neurogenic effects. N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and neurogenic effects, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been shown to inhibit the proliferation of cancer cells and to induce apoptosis. N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects. In animal studies, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been shown to improve cognitive function and to reduce the symptoms of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine is its relatively low toxicity, which makes it suitable for use in animal studies. N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine is also commercially available, which makes it easy to obtain for research purposes. However, one limitation of N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine is its relatively low potency, which may limit its usefulness in certain applications. Additionally, the mechanism of action of N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine is not fully understood, which may make it difficult to interpret the results of experiments involving the compound.
Zukünftige Richtungen
There are several future directions for research involving N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine. One area of interest is the development of more potent derivatives of N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine that could be used in drug development. Another area of interest is the exploration of the mechanism of action of N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine, which could lead to a better understanding of its neuroprotective and neurogenic effects. Additionally, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine could be studied for its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine, or N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine, is a chemical compound that has been extensively studied for its potential applications in scientific research. N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has been shown to have neuroprotective and neurogenic effects, as well as anti-cancer and anti-inflammatory effects. While N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine has some limitations, it is a promising compound for future research in a variety of scientific fields.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(quinolin-4-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-2-13-22(15-17-7-5-6-11-20-17)14-16-10-12-21-19-9-4-3-8-18(16)19/h2-12H,1,13-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBULUFAYIDEYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=NC2=CC=CC=C12)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide](/img/structure/B3908822.png)
![N-[5-(3-ethoxy-4-hydroxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B3908834.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3908839.png)
![2-(1,3-benzothiazol-2-yl)-4-({[(1-benzoyl-4-piperidinyl)methyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3908843.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-(methoxyacetyl)-N-methylpiperidine-3-carboxamide](/img/structure/B3908852.png)
![N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide](/img/structure/B3908859.png)
![N-(4-{N-[3-(1-piperidinyl)propanoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B3908861.png)
![butyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B3908863.png)

![N-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3908878.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908886.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3908897.png)
